molecular formula C17H14BrFN2O2 B5170186 1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5170186
M. Wt: 377.2 g/mol
InChI Key: AVAPMLQOOJOEKA-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BFF-122, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of BFF-122 is not yet fully understood. However, studies suggest that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. Inhibition of HDACs by BFF-122 leads to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BFF-122 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. BFF-122 also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, BFF-122 has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFF-122 in lab experiments is its specificity towards cancer cells. Unlike conventional chemotherapy drugs, BFF-122 targets only cancer cells, leaving normal cells unharmed. This reduces the risk of side effects and makes BFF-122 a potentially safer alternative to traditional chemotherapy. However, one of the limitations of using BFF-122 in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on BFF-122. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BFF-122 treatment. Additionally, further studies are needed to explore the potential of BFF-122 in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BFF-122 is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer therapy. Its specificity towards cancer cells and its ability to induce apoptosis make it a potentially safer alternative to traditional chemotherapy. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other anticancer drugs.

Synthesis Methods

The synthesis of BFF-122 involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline to form 1-(4-bromophenyl)-4-fluoroaniline. This intermediate product is then reacted with ethyl acetoacetate and ammonium acetate to produce 1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The yield of the synthesis process is reported to be around 70%.

Scientific Research Applications

BFF-122 has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that BFF-122 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BFF-122 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAPMLQOOJOEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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